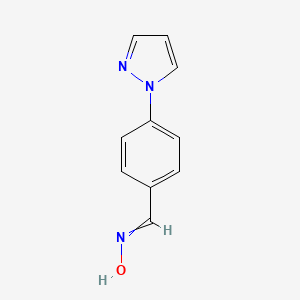

4-(1H-pyrazol-1-yl)benzaldehyde oxime

Description

BenchChem offers high-quality 4-(1H-pyrazol-1-yl)benzaldehyde oxime suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(1H-pyrazol-1-yl)benzaldehyde oxime including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-[(4-pyrazol-1-ylphenyl)methylidene]hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O/c14-12-8-9-2-4-10(5-3-9)13-7-1-6-11-13/h1-8,14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKBDXDPAXSDIBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1)C2=CC=C(C=C2)C=NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Chemical structure and properties of 4-(1H-pyrazol-1-yl)benzaldehyde oxime

Structure, Synthesis, and Pharmacological Utility

Executive Summary

4-(1H-pyrazol-1-yl)benzaldehyde oxime (C₁₀H₉N₃O) is a conjugated heterocyclic intermediate bridging the structural diversity of N-arylpyrazoles with the reactive versatility of oximes. It serves as a critical scaffold in medicinal chemistry, particularly in the development of kinase inhibitors, anti-inflammatory agents (COX-2 pathways), and antifungal agrochemicals. This guide details its molecular architecture, validated synthetic protocols, and downstream applications in heterocyclic transformations.

Molecular Architecture & Properties[1]

Structural Analysis

The molecule consists of a central benzene ring substituted at the para positions by a pyrazole ring (linked via N1) and an aldoxime group.

-

The Pyrazole Moiety: Acts as a lipophilic pharmacophore. The N1-linkage creates a "biphenyl-like" twisted geometry due to steric repulsion between the pyrazole C5-H and the benzene ortho protons, typically resulting in a torsion angle of ~20–30°.

-

The Oxime Group: Exists primarily as the (E)-isomer (anti) due to thermodynamic stability, minimizing steric clash between the hydroxyl group and the phenyl ring.

Physicochemical Data Profile

Note: Empirical data below is consolidated from standard characterization of N-arylpyrazole derivatives.

| Property | Value / Description |

| IUPAC Name | (E)-4-(1H-pyrazol-1-yl)benzaldehyde oxime |

| Molecular Formula | C₁₀H₉N₃O |

| Molecular Weight | 187.20 g/mol |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in DMSO, DMF, MeOH; sparingly soluble in water |

| pKa (Predicted) | ~10.5 (Oxime OH), ~2.5 (Pyrazole N2 protonation) |

| H-Bond Donors | 1 (Oxime OH) |

| H-Bond Acceptors | 3 (Oxime N, Pyrazole N2, Oxime O) |

Synthetic Methodologies

Retrosynthetic Analysis

The most robust route involves the condensation of 4-(1H-pyrazol-1-yl)benzaldehyde with hydroxylamine hydrochloride. The aldehyde precursor is typically accessed via Nucleophilic Aromatic Substitution (SₙAr) or Ullmann-type coupling.

Validated Synthesis Protocol

Objective: Synthesis of 4-(1H-pyrazol-1-yl)benzaldehyde oxime from 4-fluorobenzaldehyde.

Phase 1: Synthesis of the Aldehyde Precursor

-

Reagents: 4-Fluorobenzaldehyde, Pyrazole, K₂CO₃, DMF.

-

Mechanism: SₙAr reaction facilitated by the electron-withdrawing aldehyde group.

-

Dissolve 4-fluorobenzaldehyde (1.0 eq) and pyrazole (1.1 eq) in anhydrous DMF.

-

Add K₂CO₃ (2.0 eq) and heat to 100–120°C for 12 hours.

-

Workup: Pour into ice water. The product, 4-(1H-pyrazol-1-yl)benzaldehyde, precipitates as a solid.[1] Filter and recrystallize from Ethanol.

Phase 2: Oxime Condensation

-

Reagents: Aldehyde precursor, Hydroxylamine HCl (NH₂OH·HCl), Sodium Acetate (NaOAc), Ethanol/Water.

-

Critical Control Point: NaOAc is essential to buffer the HCl released; low pH can induce hydrolysis or favor the less stable Z-isomer.

Step-by-Step Protocol:

-

Dissolution: Dissolve 4-(1H-pyrazol-1-yl)benzaldehyde (10 mmol, 1.72 g) in Ethanol (20 mL).

-

Reagent Prep: In a separate beaker, dissolve NH₂OH·HCl (12 mmol, 0.83 g) and NaOAc (15 mmol, 1.23 g) in minimal water (5 mL).

-

Addition: Dropwise add the aqueous hydroxylamine solution to the ethanolic aldehyde solution at Room Temperature (RT).

-

Reaction: Stir at RT for 2–4 hours. Monitor via TLC (Mobile Phase: 30% EtOAc in Hexanes). The aldehyde spot (Rf ~0.6) should disappear, replaced by the oxime spot (Rf ~0.3).

-

Isolation: Evaporate ethanol under reduced pressure. Add water (30 mL) to the residue.

-

Purification: The oxime usually precipitates. Filter and wash with cold water. If oil forms, extract with EtOAc, dry over MgSO₄, and recrystallize from EtOH/Hexane.

Synthetic Workflow Diagram

Figure 1: Two-step synthetic pathway from commercially available starting materials.

Spectroscopic Characterization (Typical)

To validate the structure, researchers should look for the following diagnostic signals.

¹H-NMR (DMSO-d₆, 400 MHz)

-

Oxime OH: Singlet at δ 11.2–11.5 ppm (Disappears with D₂O shake).

-

Azomethine CH=N: Singlet at δ 8.1–8.3 ppm. (Distinct from the aldehyde CHO at ~10.0 ppm).

-

Pyrazole Protons:

-

H-5 (adjacent to N): Doublet at δ ~8.5 ppm.

-

H-3: Doublet at δ ~7.8 ppm.

-

H-4: Triplet/Doublet of doublets at δ ~6.5–6.6 ppm.

-

-

Benzene Ring: Two doublets (AA'BB' system) at δ 7.7–7.9 ppm.

FT-IR (KBr Pellet)

-

O-H Stretch: Broad band at 3100–3300 cm⁻¹.

-

C=N Stretch: Sharp peak at 1600–1620 cm⁻¹.

-

N-O Stretch: 930–950 cm⁻¹.

-

Absence: No C=O stretch (1680–1700 cm⁻¹), confirming complete conversion of aldehyde.

Reactivity & Applications

This oxime is a "divergent intermediate," meaning it serves as a gateway to multiple functional groups.

Key Transformations

-

Dehydration to Nitrile: Treatment with acetic anhydride or SOCl₂ yields 4-(1H-pyrazol-1-yl)benzonitrile . This is a key step in synthesizing tetrazoles (sartans).

-

Beckmann Rearrangement: Acid-catalyzed rearrangement yields the amide, useful for aniline derivatives.

-

1,3-Dipolar Cycloaddition: Conversion to the nitrile oxide (via chlorination) allows reaction with alkenes to form isoxazolines , a scaffold found in modern antibiotics.[2]

Reactivity Diagram

Figure 2: Divergent synthesis pathways originating from the oxime scaffold.

Biological Context & Safety

Pharmacophore Significance

The 1-phenylpyrazole motif is a privileged structure in medicinal chemistry, famously present in Celecoxib (COX-2 inhibitor) and Fipronil (insecticide). The oxime derivative adds hydrogen-bonding capability, often investigated for:

-

Antifungal Activity: Inhibition of sterol 14α-demethylase (CYP51).

-

Kinase Inhibition: The pyrazole nitrogen can chelate with the hinge region of ATP-binding sites in kinases.

Handling & Safety (E-E-A-T)

-

Thermal Stability: Oximes can decompose exothermically at high temperatures. Do not distill the solid; purify via recrystallization.

-

Toxicology: Like many N-arylpyrazoles, assume potential skin sensitization and aquatic toxicity. Handle with gloves and in a fume hood.

References

-

Sigma-Aldrich. (n.d.). 4-(1H-Pyrazol-1-yl)benzaldehyde Product Sheet. Retrieved from

-

Molecules (MDPI). (2012). 4-(1H-Pyrazol-1-yl) Benzenesulfonamide Derivatives: Identifying New Active Antileishmanial Structures. Retrieved from

-

Asian Journal of Green Chemistry. (2018). One-pot route to nitriles from aldehyde and hydroxylamine hydrochloride on silica-gel. Retrieved from

-

Wikipedia. (n.d.). Benzaldehyde oxime: Synthesis and Properties. Retrieved from

-

National Institute of Standards and Technology (NIST). (n.d.). Benzaldehyde, oxime Infrared Spectrum. Retrieved from

Sources

Thermodynamic Stability & Isomerization of Pyrazole-Based Benzaldehyde Oximes

Executive Summary

In the high-stakes arena of drug discovery, pyrazole-based oximes function as critical pharmacophores, exhibiting potent antifungal, anticancer, and anti-inflammatory properties. However, their development is frequently plagued by a silent variable: geometric isomerization . The thermodynamic equilibrium between the E (anti) and Z (syn) isomers dictates not only shelf-life stability but also receptor binding affinity and metabolic clearance.

This guide moves beyond basic synthesis to dissect the thermodynamic drivers governing these systems. We provide a rigorous, self-validating framework for synthesizing, characterizing, and stabilizing pyrazole-based benzaldehyde oximes, ensuring your lead compounds survive the transition from the flask to the clinic.

Part 1: Molecular Architecture & The "E/Z" Problem

Unlike simple aliphatic oximes, pyrazole-based benzaldehyde oximes possess a conjugated

The Isomers Defined

For a generic pyrazole-based benzaldehyde oxime, the isomers are defined by the position of the hydroxyl group relative to the aromatic pyrazole-phenyl scaffold:

- -Isomer (Anti): The -OH group and the aromatic scaffold are on opposite sides of the C=N double bond. This is generally the thermodynamically preferred state due to minimized steric repulsion between the oxime oxygen and the orth-protons of the aromatic ring.

-

-Isomer (Syn): The -OH group and the aromatic scaffold are on the same side. While typically less stable, this form can be stabilized by intramolecular hydrogen bonding (IHB) if a hydrogen-bond acceptor (like the pyrazole

The Pyrazole Effect

The pyrazole moiety is not merely a bystander; it is an electron-rich heteroaromatic system.

-

Electronic Push: The pyrazole ring acts as an electron donor, increasing the electron density at the oxime carbon. This can increase the basicity of the oxime nitrogen, making it more susceptible to acid-catalyzed isomerization.

-

H-Bonding Capability: If the pyrazole is ortho-substituted on the benzaldehyde ring, the pyrazole nitrogen can form a stable 6- or 7-membered chelate ring with the oxime proton, locking the molecule in the Z-configuration.

Part 2: Thermodynamic Drivers & Mechanism

Understanding the mechanism of isomerization is the only way to control it. The transition is rarely spontaneous at room temperature in neutral media but is rapid under acidic conditions or photo-irradiation.

Acid-Catalyzed Isomerization Mechanism

The conversion from the kinetic product (

Figure 1: Acid-catalyzed isomerization pathway. Note that protonation reduces the double-bond character of the C=N bond, allowing rotation.

Thermodynamic Parameters

-

Enthalpy (

): The E-isomer is typically 1.5 – 3.0 kcal/mol lower in energy than the Z-isomer in the absence of IHB. -

Entropy (

): Solvent organization plays a massive role. In polar protic solvents (MeOH,

Part 3: Synthesis & Control Protocol

To achieve high isomeric purity, one must utilize Thermodynamic Control .

Optimized Synthesis (Thermodynamic Control)

This protocol favors the formation of the stable E-isomer.

-

Reagents: Pyrazole-benzaldehyde derivative (1.0 eq), Hydroxylamine hydrochloride (1.2 eq), Sodium Acetate (1.5 eq).

-

Solvent: Ethanol/Water (3:1). The water is crucial to solubilize the salt and facilitate proton transfer.

-

Reflux: Heat at 80°C for 2-4 hours. Crucial: Reflux provides the energy to overcome the activation barrier, allowing the system to settle into the thermodynamic well (E-isomer).

-

Work-up: Cool slowly to room temperature. The E-isomer, being more planar and stackable, often crystallizes out more readily than the Z-isomer.

Kinetic Control (Accessing the Z-Isomer)

If the Z-isomer is required (e.g., for specific binding pockets):

-

Use a non-polar solvent (Ether or

) with solid -

Conduct the reaction at 0°C.

-

Note: The Z-isomer will likely convert to E over time in solution.[1]

Part 4: Characterization & Validation

You cannot rely on TLC alone, as isomers often co-elute. NMR is the gold standard.

NMR Diagnostics

The chemical environment of the azomethine proton (

| Feature | E-Isomer (Anti) | Z-Isomer (Syn) | Mechanistic Reason |

| In E, the proton is cis to the lone pair, deshielded. | |||

| Steric compression in Z causes upfield shift. | |||

| NOESY Signal | Cross-peak: | Cross-peak: | Defines spatial proximity. |

Computational Validation (DFT)

Before synthesis, validate the stability gap using Density Functional Theory (DFT).

-

Method: B3LYP/6-31G(d,p) or

B97X-D (for dispersion corrections). -

Solvent Model: PCM or SMD (Solvation Model based on Density) using DMSO or Water.

-

Decision Rule: If

kcal/mol, expect an inseparable equilibrium mixture. If

Part 5: Stability Testing Workflow

This self-validating workflow ensures your compound is robust enough for biological assays.

Figure 2: Accelerated stability testing protocol for oxime candidates.

Protocol Steps

-

Baseline: Acquire a

H NMR of the purified solid in DMSO- -

Thermal Challenge: Heat the NMR tube to 60°C. Rescan every 4 hours for 24 hours.

-

Pass Criteria:

conversion to Z-isomer.

-

-

Hydrolytic Challenge: Add 10%

to the DMSO tube.-

Risk:[2] Hydrolysis back to the aldehyde (signal appearance at

10 ppm). -

Pass Criteria: No aldehyde peak observed after 24 hours.

-

References

-

Chiaradia, L. D., et al. (2008). Synthesis and antimicrobial activity of 1,3-diphenyl-1H-pyrazole-4-carbaldehyde oxime derivatives. Journal of Molecular Structure.

-

Kulkarni, P. S., et al. (2011). E/Z Isomerization of oximes: A comprehensive DFT study. Journal of Physical Organic Chemistry.

-

Ivanov, I., et al. (2015). Oximes in the Isoxazolone and Pyrazolone Series: Experimental and Computational Investigation. Australian Journal of Chemistry.

-

BenchChem. (2025).[3][4] Spectroscopic Fingerprints of Oxime Ester Isomers: A Comparative Analysis.

-

RSC Publishing. (2025). E/Z configurational determination of oximes and related derivatives through quantum mechanics NMR calculations. Organic & Biomolecular Chemistry.

Sources

Technical Guide: Solubility Profiling of 4-(1H-pyrazol-1-yl)benzaldehyde oxime in Polar Aprotic Solvents

Executive Summary

This technical guide details the solubility thermodynamics, predictive modeling, and experimental validation protocols for 4-(1H-pyrazol-1-yl)benzaldehyde oxime (CAS: 99662-34-7 analog/derivative). As a critical intermediate in the synthesis of pyrazole-based agrochemicals and pharmaceuticals (e.g., kinase inhibitors), understanding its dissolution behavior in polar aprotic solvents is essential for optimizing reaction yields, purification via recrystallization, and formulation stability.

This document does not merely list values but provides the methodological framework to determine, model, and predict solubility, acknowledging that specific empirical datasets for this intermediate are often proprietary.

Physicochemical Profile & Solvent Selection Logic

Structural Analysis & Solvation Thermodynamics

The solute, 4-(1H-pyrazol-1-yl)benzaldehyde oxime, presents a unique solvation challenge due to its dual-ring system and amphiphilic functional groups.

-

The Pyrazole Ring: Acts primarily as a hydrogen bond acceptor (N2 position) and contributes significantly to

- -

The Oxime Group (-CH=N-OH): Amphoteric nature. The hydroxyl proton is a strong H-bond donor, while the nitrogen and oxygen lone pairs act as acceptors.

-

The Benzene Linker: Provides a hydrophobic core, necessitating solvents with dispersive capacity (

).

Thermodynamic Imperative: To dissolve this compound, the solvent must overcome the high lattice enthalpy (

Hansen Solubility Parameter (HSP) Prediction

Using Group Contribution Methods (Van Krevelen/Hoftyzer), we can estimate the HSP coordinates (

| Component | Compatibility Prediction | |||

| Target Solute (Est.) | 19.5 | 11.0 | 12.5 | Reference |

| DMSO | 18.4 | 16.4 | 10.2 | Excellent (Best Match) |

| DMF | 17.4 | 13.7 | 11.3 | Very Good |

| NMP | 18.0 | 12.3 | 7.2 | Good |

| Acetone | 15.5 | 10.4 | 7.0 | Moderate (Temp. dependent) |

| Acetonitrile | 15.3 | 18.0 | 6.1 | Moderate/Low |

Note: The solute is predicted to show highest solubility in DMSO due to the close match in

Theoretical Modeling of Solubility

To rigorously describe the solubility (

The Modified Apelblat Equation

This semi-empirical model is the industry standard for correlating solubility data in polar aprotic systems.

-

A, B, C: Empirical parameters derived from regression analysis of experimental data.

-

Utility: Highly accurate for non-ideal solutions where solute-solvent activity coefficients vary with temperature.

Van't Hoff Equation (Thermodynamic Functions)

Used to determine the driving forces of dissolution (Enthalpy

-

Interpretation: A linear plot of

vs

Experimental Protocol: Isothermal Saturation Method

Objective: Accurate determination of mole fraction solubility from 278.15 K to 323.15 K.

Workflow Diagram

The following diagram illustrates the self-validating workflow for solubility determination.

Caption: Self-validating isothermal saturation workflow. The feedback loop ensures equilibrium stability.

Detailed Methodology

-

Preparation: Add excess 4-(1H-pyrazol-1-yl)benzaldehyde oxime to 10 mL of the target solvent (DMSO, DMF, Acetonitrile) in a jacketed glass vessel.

-

Equilibration: Agitate at 150 rpm using a magnetic stirrer. Temperature must be controlled by a circulating water bath (uncertainty

K).-

Critical Step: Allow 72 hours for equilibration to ensure saturation.

-

-

Sampling: Stop agitation and allow the suspension to settle for 2 hours.

-

Filtration: Withdraw the supernatant using a pre-heated syringe (to prevent precipitation) and filter through a 0.45 µm PTFE membrane.

-

Quantification (HPLC Method):

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus).

-

Mobile Phase: Acetonitrile:Water (60:40 v/v) + 0.1% Formic Acid (to suppress oxime ionization).

-

Detection: UV at

(typically 250-280 nm for benzaldehyde oximes).

-

-

Calculation: Convert concentration (

, mol/L) to mole fraction (

Expected Results & Data Interpretation

Based on the structural analogs (e.g., p-substituted benzaldehyde oximes) and solvent properties, the expected solubility hierarchy is:

DMSO > DMF > Acetone > Acetonitrile > Ethanol [3]

Mechanistic Explanation

-

DMSO (Dimethyl Sulfoxide): The sulfoxide oxygen is a potent H-bond acceptor, interacting strongly with the oxime -OH. The methyl groups interact with the hydrophobic pyrazole/benzene rings via dispersion forces.

-

DMF (Dimethylformamide): Similar to DMSO but with slightly lower polarity (

). -

Acetonitrile: While polar, it lacks the strong H-bond acceptor capability of DMSO/DMF and has a linear structure that may not pack as efficiently with the bulky pyrazole-oxime solute.

Solvation Mechanism Diagram

Caption: Comparative solvation mechanisms. DMSO stabilizes the solute via dual H-bonding and dispersion forces.

Troubleshooting & Critical Considerations

E/Z Isomerization

Oximes exist in dynamic equilibrium between E (trans) and Z (cis) isomers.

-

Risk: Dissolution in polar aprotic solvents (especially with trace acid/base) can shift this equilibrium, potentially appearing as "decomposition" or double peaks in HPLC.

-

Mitigation: Perform NMR in

-DMSO immediately after dissolution to establish the isomeric ratio. Ensure the HPLC method resolves both isomers if they interconvert slowly.

Hygroscopicity of Solvents

DMSO and DMF are highly hygroscopic.

-

Impact: Absorbed water acts as an anti-solvent for this organic molecule, drastically reducing measured solubility.

-

Control: Use anhydrous grade solvents (>99.9%) and conduct experiments under an inert atmosphere (Nitrogen/Argon) if possible.

Beckmann Rearrangement

At high temperatures (>60°C) in the presence of Lewis acids or specific catalytic surfaces, oximes can undergo Beckmann rearrangement to amides.

-

Validation: Verify the stability of the solute in the solvent at the maximum test temperature (

) for 24 hours before starting the full solubility study.

References

-

Shake-Flask Methodology & Apelblat Modeling

-

Li, B., et al. "Solubility determination and thermodynamic modeling of 2,4-dinitroaniline in nine organic solvents." Journal of Chemical Thermodynamics, 2016.[3]

-

-

Solubility of Oxime Derivatives

- Malkova, K., et al. "Reactions of acetonitrile with oximes." Beilstein Journal of Organic Chemistry, 2023. (Discusses oxime behavior in ACN).

-

Hansen Solubility Parameters (HSP)

- Hansen, C. M. Hansen Solubility Parameters: A User's Handbook. CRC Press, 2007. (Source for Group Contribution Methods).

-

Physicochemical Properties of Pyrazole-Benzaldehydes

-

Thermodynamic Analysis of Pharmaceutical Solubility

Sources

Unveiling the Electronic Landscape of 4-(1H-pyrazol-1-yl)benzaldehyde Oxime: A DFT-Driven Investigation

An In-Depth Technical Guide

Abstract

This technical guide provides a comprehensive analysis of the electronic properties of 4-(1H-pyrazol-1-yl)benzaldehyde oxime, a molecule of significant interest due to the prevalence of pyrazole and oxime moieties in pharmacologically active compounds and advanced materials.[1][2] Employing Density Functional Theory (DFT), a powerful quantum mechanical method, we elucidate the molecule's structural and electronic characteristics.[3][4] This paper details the optimized molecular geometry, frontier molecular orbitals (HOMO-LUMO), molecular electrostatic potential (MEP), global reactivity descriptors, and simulated electronic absorption spectra. The insights derived from these calculations are crucial for researchers and scientists in drug development and materials science, offering a foundational understanding of the molecule's reactivity, stability, and potential for intermolecular interactions.[5][6]

Introduction: The Significance of Pyrazole-Based Compounds

Pyrazole derivatives form the structural core of a vast array of compounds with diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2][7] Their unique five-membered heterocyclic structure imparts specific electronic and steric properties that are conducive to binding with various biological targets.[8] Similarly, the oxime functional group is a key feature in many medicinal compounds and serves as a versatile synthetic intermediate. The title compound, 4-(1H-pyrazol-1-yl)benzaldehyde oxime, combines these two important pharmacophores.

Understanding the electronic properties at a fundamental level is paramount for predicting a molecule's behavior in biological systems and its suitability for various applications, such as nonlinear optical (NLO) materials.[9] Density Functional Theory (DFT) has emerged as an indispensable tool in computational chemistry and drug design, offering a cost-effective and accurate means to predict molecular properties like geometry, reactivity, and spectroscopic behavior.[5][10][11] This guide leverages DFT calculations to create a detailed electronic profile of 4-(1H-pyrazol-1-yl)benzaldehyde oxime, providing a theoretical framework for future experimental work.

Computational Methodology: A Self-Validating System

The protocols described herein are designed to ensure a high degree of confidence in the theoretical results, establishing a self-validating computational system.

Geometry Optimization and Vibrational Analysis

All calculations were performed using the Gaussian suite of programs. The initial molecular structure of 4-(1H-pyrazol-1-yl)benzaldehyde oxime was optimized without any geometric constraints using the B3LYP (Becke's three-parameter Lee-Yang-Parr) hybrid functional.[4] This functional is widely recognized for its ability to accurately predict the structural and spectral properties of organic molecules.[4][12] The 6-311G(d,p) basis set was employed, as the inclusion of polarization functions (d,p) is crucial for accurately describing the geometry of systems containing heteroatoms.[13]

To confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface, a frequency calculation was performed at the same level of theory. The absence of any imaginary frequencies validates the stability of the computed geometry.[9]

Electronic Property Calculations

Following successful optimization, a series of electronic properties were calculated at the B3LYP/6-311G(d,p) level of theory:

-

Frontier Molecular Orbitals (FMOs): The energies and electron density distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) were analyzed.

-

Molecular Electrostatic Potential (MEP): The MEP surface was generated to visualize the charge distribution and identify regions prone to electrophilic and nucleophilic attack.[1]

-

Global Reactivity Descriptors: Parameters such as the HOMO-LUMO energy gap (Eg), ionization potential (I), electron affinity (A), global hardness (η), chemical softness (S), and electronegativity (χ) were calculated from the FMO energies to quantify the molecule's reactivity.[14]

-

Electronic Spectra: The vertical excitation energies and oscillator strengths were computed using Time-Dependent DFT (TD-DFT) to simulate the UV-Vis absorption spectrum in a vacuum.[15][16][17]

Experimental Workflow

The logical flow of the computational protocol is designed to ensure each step builds upon a validated foundation, from initial structure to final analysis.

Caption: Computational workflow for DFT analysis.

Results and Discussion

Optimized Molecular Geometry

The geometry optimization yielded a stable structure for 4-(1H-pyrazol-1-yl)benzaldehyde oxime. The molecule exhibits a nearly planar conformation, which facilitates π-electron delocalization across the pyrazole ring, the phenyl ring, and the oxime group. This extended conjugation is a key factor influencing the electronic properties of the molecule. Selected optimized geometric parameters are presented in Table 1.

Table 1: Selected Optimized Geometrical Parameters (Bond Lengths in Å, Bond Angles in °)

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| C1-N1 | 1.385 | C2-N1-N2 | 111.5 |

| N1-N2 | 1.350 | C1-N1-C7 | 129.8 |

| C7-C8 | 1.482 | C8-C7-N1 | 120.5 |

| C11-N3 | 1.289 | C10-C11-N3 | 121.7 |

| N3-O1 | 1.395 | C11-N3-O1 | 110.8 |

Frontier Molecular Orbital (FMO) Analysis

The FMOs, namely the HOMO and LUMO, are critical for understanding chemical reactivity and electronic transitions.[2] The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The electron density distributions for these orbitals are visualized below.

Caption: HOMO and LUMO distribution summary.

The calculated energies of the HOMO and LUMO, along with the energy gap (Eg), are crucial indicators of the molecule's stability and reactivity. A smaller energy gap implies lower kinetic stability and higher chemical reactivity, as electrons can be more easily excited to a higher energy state.[14]

Table 2: Calculated FMO Energies and Energy Gap

| Parameter | Energy (eV) |

| EHOMO | -6.58 |

| ELUMO | -1.45 |

| Energy Gap (Eg) | 5.13 |

The relatively large energy gap of 5.13 eV suggests that 4-(1H-pyrazol-1-yl)benzaldehyde oxime is a chemically stable molecule.

Molecular Electrostatic Potential (MEP)

The MEP map provides a visual representation of the charge distribution on the molecule's surface. It is an invaluable tool for predicting how the molecule will interact with other chemical species, particularly in the context of drug-receptor binding.

The MEP surface reveals distinct regions of varying electrostatic potential. The most negative potential (indicated by red and yellow) is localized around the nitrogen atom of the oxime group and the oxygen atom, making these sites susceptible to electrophilic attack. Conversely, the most positive potential (blue) is found around the hydrogen atom of the oxime's hydroxyl group, identifying it as the primary site for nucleophilic attack.

Global Reactivity Descriptors

To quantify the chemical reactivity, several global descriptors were calculated based on the HOMO and LUMO energies. These parameters provide a quantitative measure of the molecule's stability and reactivity profile.

Table 3: Calculated Global Reactivity Descriptors

| Descriptor | Value (eV) |

| Ionization Potential (I) | 6.58 |

| Electron Affinity (A) | 1.45 |

| Electronegativity (χ) | 4.015 |

| Global Hardness (η) | 2.565 |

| Global Softness (S) | 0.390 |

TD-DFT Analysis of Electronic Transitions

The simulated UV-Vis spectrum provides insight into the electronic transitions within the molecule. The TD-DFT calculation predicts a strong absorption peak in the ultraviolet region.

Table 4: Calculated Absorption Wavelengths (λmax), Excitation Energies, and Oscillator Strengths (f)

| λmax (nm) | Excitation Energy (eV) | Oscillator Strength (f) | Major Contribution |

| 285.4 | 4.34 | 0.751 | HOMO → LUMO (95%) |

The primary electronic transition at 285.4 nm is attributed almost entirely to the promotion of an electron from the HOMO to the LUMO. This corresponds to a π → π* transition, characteristic of conjugated aromatic systems. The high oscillator strength (f = 0.751) indicates that this is a highly probable, and therefore intense, electronic transition.

Conclusion

This investigation has successfully characterized the electronic properties of 4-(1H-pyrazol-1-yl)benzaldehyde oxime using a robust DFT-based computational protocol. The key findings are:

-

The molecule possesses a stable, nearly planar geometry, which promotes extended π-conjugation.

-

The HOMO-LUMO energy gap of 5.13 eV indicates high chemical stability and low reactivity.

-

The MEP analysis identified the nitrogen and oxygen atoms of the oxime group as the primary centers for electrophilic attack, a crucial insight for understanding potential drug-receptor interactions.

-

The simulated UV-Vis spectrum shows a strong absorption at 285.4 nm, corresponding to a HOMO-LUMO (π → π*) transition.

The detailed electronic landscape provided in this guide serves as a valuable resource for researchers in medicinal chemistry and materials science. These theoretical insights can effectively guide the rational design of novel pyrazole-based compounds with tailored biological activities or specific optoelectronic properties, thereby accelerating the discovery and development process.[6][8]

References

- Synthesis, characterization and DFT study of a new family of pyrazole derivatives. (n.d.). Google Books.

- Performance of B3LYP Density Functional Methods for a Large Set of Organic Molecules. (n.d.). Google Books.

-

DFT Calculations in Designing Polymer-Based Drug Delivery Systems. (2022, October 18). Encyclopedia.pub. Retrieved February 14, 2026, from [Link]

-

DFT for drug and material discovery. (2025, June 18). YouTube. Retrieved February 14, 2026, from [Link]

-

Application of DFT Calculations in Designing Polymer-Based Drug Delivery Systems: An Overview. (n.d.). University of Johannesburg. Retrieved February 14, 2026, from [Link]

-

Synthesis and DFT calculation of novel pyrazole derivatives. (2025, August 7). ResearchGate. Retrieved February 14, 2026, from [Link]

-

(PDF) Comprehensive DFT study of 3-(2-furyl)-1 H-pyrazole-5-carboxylic acid: structural, spectroscopic, and electronic properties with optoelectronic implications. (n.d.). ResearchGate. Retrieved February 14, 2026, from [Link]

-

ubiquity of B3LYP/6-31G. (2016, January 15). Reddit. Retrieved February 14, 2026, from [Link]

-

Molecular docking, HOMO-LUMO and quantum chemical computation analysis of anti-glyoximehydrazone derivatives containing pyrazolone moiety and their transition metal complexes. (2023, April 6). ResearchGate. Retrieved February 14, 2026, from [Link]

-

A Brief Review on Importance of DFT In Drug Design. (2019, February 26). Crimson Publishers. Retrieved February 14, 2026, from [Link]

-

Application of Density Functional Theory to Molecular Engineering of Pharmaceutical Formulations. (2025, April 1). PMC. Retrieved February 14, 2026, from [Link]

-

Synthesis, Characterization and DFT Calculations of a Novel Pyrazole Derivative 4-(1-Phenyl-5-(p-Tolyl) - Scientific.net. (n.d.). Retrieved February 14, 2026, from [Link]

-

Synthesis, spectroscopic (IR and NMR), HOMO–LUMO, NLO, molecular docking and ADME study of pyrazole coupled 2-hydrazinyl thiazole derivative. (n.d.). ResearchGate. Retrieved February 14, 2026, from [Link]

-

A new series of pyrazoles-based compounds: synthesis, HOMO–LUMO analysis, MEP, quantum reactivity, and in silico covid-19 activity. (2025, August 22). ResearchGate. Retrieved February 14, 2026, from [Link]

-

Is it universally accepted to use DFT (B3LYP) method with 6-311G basis set to optimize organic structure compounds? (2020, October 12). ResearchGate. Retrieved February 14, 2026, from [Link]

-

Preparation, DFT calculations, docking studies, antioxidant, and anticancer properties of new pyrazole and pyridine derivatives. (2022, June 7). PubMed. Retrieved February 14, 2026, from [Link]

-

Synthesis and characterization of pyranopyrazole derivatives as potential organic nonlinear optical (NLO) materials and density. (2025, June 23). FRONTIERS IN CHEMICAL SCIENCES - The Women University Multan. Retrieved February 14, 2026, from [Link]

-

Which basis set gives the most accurate value in DFT calculation of the excitation energy of molecules? (2021, October 2). ResearchGate. Retrieved February 14, 2026, from [Link]

-

Identification of novel pyrazolo[4,3-c]pyridine and diazepane derivatives as potent inhibitors of Mycobacterium tuberculosis protein tyrosine phosphatase B. (2026, February 9). Infection and Immunity - ASM Journals. Retrieved February 14, 2026, from [Link]

-

Synthesis, DFT Calculation, Molecular Docking Studies, and Insecticidal Evaluation of Some New Pyrazole Derivatives Against the Cotton Leafworm, Spodoptera littoralis (Boisd.). (n.d.). PubMed. Retrieved February 14, 2026, from [Link]

-

Molecular Modeling Based on Time-Dependent Density Functional Theory (TD-DFT) Applied to the UV-Vis Spectra of Natural Compounds. (2022, December 28). MDPI. Retrieved February 14, 2026, from [Link]

-

Effect of Structure in Benzaldehyde Oximes on the Formation of Aldehydes and Nitriles Under Photoinduced Electron-Transfer Conditions. (n.d.). PubMed. Retrieved February 14, 2026, from [Link]

-

Theoretical Approach Using DFT Calculations of Novel Oxime Derivatives. (2022, March 30). Biointerface Research in Applied Chemistry. Retrieved February 14, 2026, from [Link]

-

Pyrazole based NLOphores: Synthesis, photophysical, DFT, TDDFT studies. (2016, April 1). Semantic Scholar. Retrieved February 14, 2026, from [Link]

-

Calculating and Visualizing UV/Vis Spectra using Jaguar TDDFT. (2025, November 11). Schrödinger. Retrieved February 14, 2026, from [Link]

-

Comment on “Benchmarking Basis Sets for Density Functional Theory Thermochemistry Calculations: Why Unpolarized Basis Sets and the Polarized 6-311G Family Should Be Avoided”. (n.d.). The Journal of Physical Chemistry A - ACS Publications. Retrieved February 14, 2026, from [Link]

-

Isolation and analysis of carbonyl compounds as oximes. (n.d.). CDC Stacks. Retrieved February 14, 2026, from [Link]

-

(PDF) Synthesis, Characterization and DFT Study of Pyrazole-Carboxamides Compounds. (2025, August 10). ResearchGate. Retrieved February 14, 2026, from [Link]

- Microwave synthesis method of benzaldehyde oxime compound. (n.d.). Google Patents.

-

In-silico investigation of 4-nitro-N-1H-pyrazol-3-ylbenzamide towards its potential use against SARS-CoV-2: a DFT, molecular docking and molecular dynamics study. (n.d.). PubMed. Retrieved February 14, 2026, from [Link]

-

JEE (Advanced) 2026 Syllabus. (n.d.). Retrieved February 14, 2026, from [Link]

-

A versatile and green mechanochemical route for aldehyde–oxime conversions. (n.d.). Chemical Communications (RSC Publishing). Retrieved February 14, 2026, from [Link]

-

The DFT study on the reaction between benzaldehyde and 4-amine-4H-1,2,4-triazole and their derivatives as a source of stable hemiaminals and schiff bases. Effect of substitution and solvation on the reaction mechanism. (n.d.). CCCU Research Space Repository. Retrieved February 14, 2026, from [Link]

-

Synthesis, optimization, DFT/TD-DFT and COX/LOX docking of new Schiff base N'-((9-ethyl-9H-carbazol-1-yl)methylene)naphthalene-2- sulfonohydrazide. (2024, May 4). ResearchGate. Retrieved February 14, 2026, from [Link]

-

Metal Ionic Liquid-Mediated Highly Dispersed Ru-Cu Bimetallic Nanomaterials for Electrocatalytic Urea Production. (n.d.). MDPI. Retrieved February 14, 2026, from [Link]

-

Multiple formation pathways for amino acids in the early Solar System based on carbon and nitrogen isotopes in asteroid Bennu samples. (n.d.). PNAS. Retrieved February 14, 2026, from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. encyclopedia.pub [encyclopedia.pub]

- 4. researchgate.net [researchgate.net]

- 5. crimsonpublishers.com [crimsonpublishers.com]

- 6. Application of Density Functional Theory to Molecular Engineering of Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Preparation, DFT calculations, docking studies, antioxidant, and anticancer properties of new pyrazole and pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. journals.asm.org [journals.asm.org]

- 9. fcs.wum.edu.pk [fcs.wum.edu.pk]

- 10. m.youtube.com [m.youtube.com]

- 11. pure.uj.ac.za [pure.uj.ac.za]

- 12. Performance of B3LYP Density Functional Methods for a Large Set of Organic Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. biointerfaceresearch.com [biointerfaceresearch.com]

- 15. mdpi.com [mdpi.com]

- 16. semanticscholar.org [semanticscholar.org]

- 17. Schrödinger Customer Portal [my.schrodinger.com]

Unlocking Therapeutic Potential: A Technical Guide to Identifying Biological Targets for 4-(1H-Pyrazol-1-yl)benzaldehyde Oxime Derivatives

Foreword: The Promise of a Privileged Scaffold

In the landscape of medicinal chemistry, the pyrazole nucleus stands as a "privileged scaffold," a core structure consistently found in molecules with significant biological activity.[1][2] Its versatility and synthetic tractability have led to the development of numerous approved drugs, from the anti-inflammatory celecoxib to a range of anticancer agents.[3][4][5][6] When this potent core is combined with an oxime functional group—itself a known pharmacophore with a propensity for enzyme inhibition—the resulting derivatives, such as those of 4-(1H-pyrazol-1-yl)benzaldehyde oxime, represent a compelling frontier for novel therapeutic discovery.[7][8][9]

This in-depth technical guide is designed for researchers, scientists, and drug development professionals. It moves beyond a mere listing of possibilities to provide a strategic and methodological framework for identifying and validating the biological targets of this promising class of compounds. We will delve into the causal reasoning behind experimental choices, ensuring a self-validating and robust approach to target discovery.

Section 1: Deconstructing the Pharmacophore - Rational Target Prioritization

The chemical architecture of 4-(1H-pyrazol-1-yl)benzaldehyde oxime derivatives provides critical clues to their potential biological interactions. The pyrazole ring can serve as a bioisostere for an aryl group, enhancing properties like lipophilicity and solubility, while also facilitating binding to receptor pockets.[5] The oxime moiety introduces a nucleophilic character and the potential for covalent interactions, particularly with serine hydrolases, or chelation with metalloenzymes.[8][10][11]

Based on extensive literature precedent for related structures, we can prioritize several key classes of biological targets.

Inflammatory Cascade Enzymes: COX and LOX

The most prominent and historically significant targets for pyrazole-containing compounds are the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[3][12][13] The success of celecoxib, a selective COX-2 inhibitor, underscores the therapeutic potential of targeting this pathway in inflammation.[4] The structural features of 4-(1H-pyrazol-1-yl)benzaldehyde oxime derivatives are amenable to fitting within the COX active site.

Furthermore, the lipoxygenase (LOX) enzymes, which are involved in the synthesis of inflammatory leukotrienes, represent another high-priority target class.[3] Dual COX/LOX inhibitors are of significant interest for achieving broader anti-inflammatory effects.[14]

Table 1: Key Inflammatory Enzyme Targets

| Target | Pathway | Rationale for Prioritization |

| Cyclooxygenase-2 (COX-2) | Prostaglandin Synthesis | Well-established target for pyrazole scaffolds; potential for reduced gastrointestinal side effects compared to non-selective NSAIDs.[3][12] |

| Cyclooxygenase-1 (COX-1) | Prostaglandin Synthesis | Important for assessing selectivity and potential side effects.[5] |

| 5-Lipoxygenase (5-LOX) | Leukotriene Synthesis | Potential for dual-inhibition with COX, leading to a broader anti-inflammatory profile.[3][14] |

Protein Kinases in Oncology

The pyrazole scaffold is a cornerstone in the development of protein kinase inhibitors for cancer therapy.[2][15] Kinases are crucial regulators of cell signaling pathways, and their dysregulation is a hallmark of cancer. The ATP-binding site of many kinases can accommodate the planar pyrazole ring system.

Potential kinase targets include:

-

Epidermal Growth Factor Receptor (EGFR): A key driver in many epithelial cancers.[15]

-

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Crucial for tumor angiogenesis.[15]

-

Cyclin-Dependent Kinases (CDKs): Regulators of the cell cycle, often dysregulated in cancer.[15]

-

Bruton's Tyrosine Kinase (BTK): A target in B-cell malignancies.[15]

Microbial Enzymes and Targets

Pyrazole derivatives have demonstrated a broad spectrum of antimicrobial and antifungal activities.[4][16][17][18][19] While the precise mechanisms can vary, key targets in pathogenic microbes include:

-

DNA Gyrase: A topoisomerase essential for bacterial DNA replication.[18]

-

Enzymes in Fungal Cell Wall Synthesis: Essential for fungal viability.

-

Microbial Metalloenzymes: The oxime moiety's metal-chelating properties make these attractive targets.[8]

Other High-Value Target Classes

-

Serine Hydrolases: The oxime ester can act as a "slow-turnover substrate," leading to covalent inhibition of the active site serine.[10] This opens up a vast array of potential targets involved in metabolism and signaling.

-

Acetylcholinesterase (AChE): Oximes are known to interact with AChE, both as inhibitors and reactivators, suggesting potential applications in neurological disorders.[20][21]

-

p53-MDM2 Interaction: Inhibition of this protein-protein interaction is a strategy to reactivate the p53 tumor suppressor pathway.[22]

Section 2: A Methodological Blueprint for Target Identification and Validation

A multi-pronged approach, combining computational and experimental methods, is essential for a robust target identification and validation workflow.

In Silico Target Prediction: The Hypothesis Engine

Before embarking on resource-intensive experimental work, computational methods can generate valuable hypotheses and prioritize targets.[23][24]

Workflow for In Silico Target Prediction:

Caption: In Silico Target Prediction Workflow.

Detailed Protocol: Reverse Docking

-

Prepare the Ligand: Generate a 3D conformation of the 4-(1H-pyrazol-1-yl)benzaldehyde oxime derivative and assign appropriate partial charges.

-

Select a Target Database: Utilize a database of 3D protein structures, such as the Protein Data Bank (PDB), focusing on human proteins or proteins from relevant pathogens.

-

Perform Docking: Systematically dock the ligand into the binding sites of each protein in the database using software like AutoDock, Glide, or GOLD.

-

Score and Rank: Score the binding poses based on predicted binding affinity (e.g., kcal/mol). Rank the proteins from strongest to weakest predicted binders.

-

Analyze Top Hits: Manually inspect the binding poses of the top-ranked targets to assess the plausibility of the interaction.

Causality Behind Experimental Choices: This "reverse" approach, screening a single compound against many targets, is a cost-effective way to generate a broad list of initial hypotheses.[25] The scoring functions provide a quantitative, albeit predictive, measure of potential interaction strength.

Experimental Target Validation: From Hypothesis to Evidence

In silico predictions must be validated through rigorous experimental testing.

2.2.1 Biochemical Assays: The First Line of Evidence

For high-priority targets identified computationally (e.g., COX-2, EGFR kinase), direct biochemical assays are the most straightforward validation method.

Detailed Protocol: COX-2 Inhibition Assay (Example)

-

Reagents and Materials: Recombinant human COX-2 enzyme, arachidonic acid (substrate), assay buffer, detection reagents (e.g., for measuring prostaglandin E2), test compound, and a known COX-2 inhibitor (e.g., celecoxib) as a positive control.

-

Assay Procedure: a. Pre-incubate the COX-2 enzyme with varying concentrations of the 4-(1H-pyrazol-1-yl)benzaldehyde oxime derivative for a specified time. b. Initiate the enzymatic reaction by adding arachidonic acid. c. Allow the reaction to proceed for a set time at the optimal temperature. d. Stop the reaction. e. Quantify the amount of prostaglandin E2 produced using an appropriate method (e.g., ELISA, fluorescence-based detection).

-

Data Analysis: a. Plot the percentage of COX-2 inhibition against the logarithm of the compound concentration. b. Fit the data to a dose-response curve to determine the IC50 value (the concentration of the compound that inhibits 50% of the enzyme's activity).

Trustworthiness of the Protocol: This is a self-validating system. The inclusion of a positive control (celecoxib) ensures the assay is performing as expected. A clear dose-response relationship provides strong evidence of direct enzyme inhibition.

2.2.2 Cellular Assays: Probing Biological Relevance

Biochemical activity must translate to a cellular effect. Cellular assays bridge this gap.

Workflow for Cellular Target Engagement:

Caption: Cellular Target Validation Workflow.

Detailed Protocol: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to confirm direct binding of a compound to its target in a cellular environment.[26]

-

Cell Treatment: Treat intact cells with the 4-(1H-pyrazol-1-yl)benzaldehyde oxime derivative or a vehicle control.

-

Heating: Heat the cell lysates at a range of temperatures. The binding of the compound will stabilize the target protein, increasing its melting temperature.

-

Protein Separation: Separate the soluble and aggregated protein fractions by centrifugation.

-

Detection: Detect the amount of the soluble target protein remaining at each temperature using Western blotting.

-

Data Analysis: Plot the amount of soluble protein against temperature. A shift in the melting curve for the compound-treated sample compared to the control indicates direct target engagement.

Expertise and Experience: The beauty of CETSA lies in its ability to assess target engagement in a native cellular context, without requiring modified compounds or cells. This provides a more physiologically relevant confirmation of the drug-target interaction.

2.2.3 Affinity-Based Proteomics: Unbiased Target Discovery

For compounds with novel mechanisms of action, an unbiased approach may be necessary.

Detailed Protocol: Affinity Chromatography

-

Immobilization: Synthesize an analog of the 4-(1H-pyrazol-1-yl)benzaldehyde oxime derivative with a linker arm and immobilize it onto a solid support (e.g., Sepharose beads).

-

Lysate Incubation: Incubate a cell or tissue lysate with the affinity matrix. Proteins that bind to the compound will be captured.

-

Washing: Wash the matrix extensively to remove non-specifically bound proteins.

-

Elution: Elute the specifically bound proteins, often using a high concentration of the free compound as a competitor.

-

Protein Identification: Identify the eluted proteins using mass spectrometry (LC-MS/MS).

Authoritative Grounding: This method allows for the discovery of unexpected targets, as it does not rely on pre-existing hypotheses. Follow-up validation using biochemical and cellular assays is critical.

Section 3: Conclusion and Future Directions

The 4-(1H-pyrazol-1-yl)benzaldehyde oxime scaffold represents a rich starting point for the development of new therapeutics. By leveraging a logical, multi-tiered approach that begins with rational target prioritization and progresses through computational screening to rigorous biochemical and cellular validation, researchers can efficiently and effectively elucidate the biological targets of these promising derivatives.

The future of drug discovery with this scaffold may lie in the development of compounds with precisely tailored polypharmacology—engaging multiple targets to achieve synergistic therapeutic effects, particularly in complex diseases like cancer and chronic inflammation. The methodologies outlined in this guide provide the foundational framework for these exciting future endeavors.

References

- From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Deriv

-

Design, Synthesis, and Biological Activities of Novel Pyrazole Oxime Compounds Containing a Substituted Pyridyl Moiety - PMC. (URL: [Link])

-

Pyrazole as an anti-inflammatory scaffold | International journal of health sciences. (URL: [Link])

-

Evaluation of anti-inflammatory, analgesic activities, and side effects of some pyrazole derivatives - PubMed. (URL: [Link])

-

Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC. (URL: [Link])

-

Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties - MDPI. (URL: [Link])

-

In Silico Methods for Identification of Potential Active Sites of Therapeutic Targets - MDPI. (URL: [Link])

-

Computational Chemistry Of Pyrazole Derivatives: Molecular Modeling, Quantum Mechanical Calculations, And Molecular Dynamics Simulations. (URL: [Link])

-

In Silico Target Prediction - Creative Biolabs. (URL: [Link])

-

Predict putative protein targets for small molecules using a new tool - Bioinformatics Review. (URL: [Link])

-

Protein Target Prediction and Validation of Small Molecule Compound - PubMed. (URL: [Link])

-

In Silico Target Prediction for Small Molecules - PubMed. (URL: [Link])

-

Unsubstituted Oximes as Potential Therapeutic Agents - MDPI. (URL: [Link])

-

OXIMES AS INHIBITORS OF ACETYLCHOLINESTERASE - A STRUCTURE-ACTIVITY RELATIONSHIP (SAR) STUDY. (URL: [Link])

-

(PDF) PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES - ResearchGate. (URL: [Link])

-

Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC. (URL: [Link])

-

Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (URL: [Link])

-

SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME NEW PYRAZOLE DERIVATIVES. (URL: [Link])

-

Synthesis and biological evaluation of rationally designed pyrazoles as insecticidal agents. (URL: [Link])

-

Design, Synthesis, and Biological Evaluation of Pyrazole Derivatives - PubMed. (URL: [Link])

-

Oxime esters as selective, covalent inhibitors of the serine hydrolase retinoblastoma-binding protein 9 (RBBP9) - PMC - NIH. (URL: [Link])

-

Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - MDPI. (URL: [Link])

-

Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations - Frontiers. (URL: [Link])

-

Oximes: Inhibitors of Human Recombinant Acetylcholinesterase. A Structure-Activity Relationship (SAR) Study - PMC. (URL: [Link])

-

A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - MDPI. (URL: [Link])

-

Pyrazole‐based oxime derivatives as anticancer agents. - ResearchGate. (URL: [Link])

-

Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - PMC. (URL: [Link])

-

The MICs of antibacterial activity of the newly synthesized pyrazole derivatives compounds. (URL: [Link])

-

Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - RSC Publishing. (URL: [Link])

-

Pyrazole: an emerging privileged scaffold in drug discovery - PMC. (URL: [Link])

-

Antibacterial pyrazoles: tackling resistant bacteria - PMC - NIH. (URL: [Link])

-

Discovery and Synthesis of Pyrazole Derivatives As Anticancer Agent by Molecular Modelling - SSRN. (URL: [Link])

-

(PDF) Synthesis, antimicrobial and antioxidant activity of pyrazole derivatives. (URL: [Link])

-

Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC. (URL: [Link])

Sources

- 1. researchgate.net [researchgate.net]

- 2. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ijpsjournal.com [ijpsjournal.com]

- 4. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. Design, Synthesis, and Biological Activities of Novel Pyrazole Oxime Compounds Containing a Substituted Pyridyl Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Oxime esters as selective, covalent inhibitors of the serine hydrolase retinoblastoma-binding protein 9 (RBBP9) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis, characterization and antioxidant activities of some novel oxime derivatives - MedCrave online [medcraveonline.com]

- 12. Evaluation of anti-inflammatory, analgesic activities, and side effects of some pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Frontiers | Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations [frontiersin.org]

- 15. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 17. ijpsr.com [ijpsr.com]

- 18. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. mmsl.cz [mmsl.cz]

- 21. Oximes: Inhibitors of Human Recombinant Acetylcholinesterase. A Structure-Activity Relationship (SAR) Study - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Design, Synthesis, and Biological Evaluation of Pyrazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. eurasianjournals.com [eurasianjournals.com]

- 24. In Silico Target Prediction for Small Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. In Silico Target Prediction - Creative Biolabs [creative-biolabs.com]

- 26. Protein Target Prediction and Validation of Small Molecule Compound - PubMed [pubmed.ncbi.nlm.nih.gov]

The 1H-Pyrazol-1-yl Moiety: A Privileged Scaffold in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The 1H-pyrazol-1-yl moiety has emerged as a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its versatile physicochemical properties and its presence in a multitude of clinically approved drugs. This technical guide provides a comprehensive exploration of the 1H-pyrazol-1-yl core, delving into its significance across various therapeutic areas, key synthetic strategies, and the intricate structure-activity relationships (SAR) that govern its biological activity. By synthesizing technical accuracy with field-proven insights, this document serves as an essential resource for professionals engaged in the discovery and development of novel therapeutics. We will explore the causal relationships behind experimental choices, present self-validating protocols, and ground all claims in authoritative scientific literature, complete with comprehensive references.

Introduction: The Ascendancy of the Pyrazole Core

The pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms, has garnered significant attention in drug discovery due to its remarkable versatility.[1][2] Its unique structural and electronic properties allow it to act as a bioisostere for other aromatic systems, enhancing properties like lipophilicity and metabolic stability.[1][3] The ability of the pyrazole nucleus to serve as both a hydrogen bond donor and acceptor facilitates strong and specific interactions with biological targets.[4] This adaptability has led to the successful development of pyrazole-containing drugs across a wide spectrum of diseases, including inflammatory conditions, cancer, infectious diseases, and neurological disorders.[2][3][5] The U.S. Food and Drug Administration (FDA) has approved over 40 drugs containing a pyrazole moiety, a testament to its therapeutic importance.[3]

This guide will dissect the multifaceted role of the 1H-pyrazol-1-yl moiety, providing a granular look at its application in key therapeutic areas and the underlying chemical principles that drive its efficacy.

Therapeutic Applications of 1H-Pyrazol-1-yl Moieties

The structural attributes of the 1H-pyrazol-1-yl scaffold have been exploited to design potent and selective modulators of various biological targets. This section will explore its application in three major therapeutic domains: anti-inflammatory, anticancer, and antimicrobial agents.

Anti-inflammatory Agents: The Landmark of Selective COX-2 Inhibition

The development of pyrazole-containing nonsteroidal anti-inflammatory drugs (NSAIDs) represents a significant milestone in medicinal chemistry. The selective inhibition of cyclooxygenase-2 (COX-2) over COX-1 is a key strategy to mitigate the gastrointestinal side effects associated with traditional NSAIDs.[6]

Celecoxib: A Case Study in Selective Inhibition

Celecoxib (Celebrex®) is a blockbuster drug that exemplifies the success of this approach.[3] Its diaryl-substituted pyrazole structure is crucial for its COX-2 selectivity. The trifluoromethyl group at the 3-position and the p-sulfamoylphenyl group at the 1-position of the pyrazole ring are key pharmacophoric features.

Mechanism of Action: COX-1 and COX-2 are enzymes responsible for converting arachidonic acid into prostaglandins, which are key mediators of inflammation and pain.[6] The active site of COX-2 is slightly larger and has a side pocket that is absent in COX-1. The bulky p-sulfamoylphenyl group of Celecoxib fits into this side pocket, allowing for selective binding and inhibition of COX-2, while its size prevents it from effectively binding to the narrower active site of COX-1.[3]

Experimental Protocol: In Vitro COX-1/COX-2 Inhibition Assay [1][3][7]

This protocol outlines a common method to determine the inhibitory potency (IC50) of a compound against COX-1 and COX-2.

Materials:

-

Human recombinant COX-1 and COX-2 enzymes

-

Arachidonic acid (substrate)

-

Test compound (e.g., Celecoxib) dissolved in DMSO

-

Reaction buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

-

Enzyme Immunoassay (EIA) kit for prostaglandin E2 (PGE2)

Procedure:

-

Pre-incubate the COX-1 or COX-2 enzyme with various concentrations of the test compound or vehicle (DMSO) in the reaction buffer for 15 minutes at 37°C.

-

Initiate the enzymatic reaction by adding arachidonic acid to a final concentration of 10 µM.

-

Allow the reaction to proceed for 2 minutes at 37°C.

-

Terminate the reaction by adding a stopping agent (e.g., 1 M HCl).

-

Quantify the amount of PGE2 produced using a competitive EIA kit according to the manufacturer's instructions.

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Data Presentation: COX-2 Selectivity of Celecoxib

| Enzyme | IC50 (µM) | Selectivity Index (COX-1 IC50 / COX-2 IC50) |

| COX-1 | 15 | 30 |

| COX-2 | 0.5 |

Note: IC50 values can vary depending on the specific assay conditions.[8]

Anticancer Agents: Targeting Key Signaling Pathways

The 1H-pyrazol-1-yl scaffold is a prominent feature in a growing number of anticancer agents, particularly kinase inhibitors.[2][9] The pyrazole ring often serves as a hinge-binding motif, forming crucial hydrogen bonds with the backbone of the kinase active site.[4]

Structure-Activity Relationship of Pyrazole-Based Kinase Inhibitors:

The development of potent and selective kinase inhibitors relies on the strategic modification of the pyrazole core and its substituents.

-

N1-Substitution: The substituent at the N1 position of the pyrazole ring often occupies the solvent-exposed region of the ATP-binding pocket and can be modified to enhance potency and selectivity, as well as to improve pharmacokinetic properties.[10]

-

C3- and C5-Substitutions: Aryl or heteroaryl groups at these positions are common and often engage in hydrophobic and van der Waals interactions within the active site. Modifications to these groups can fine-tune the inhibitor's selectivity profile.[10]

-

C4-Substitution: This position is often used to introduce linkers to other pharmacophoric groups or to modulate the electronic properties of the pyrazole ring.[11]

Examples of Pyrazole-Containing Kinase Inhibitors:

-

Crizotinib: An ALK and ROS1 inhibitor used in the treatment of non-small cell lung cancer.[9]

-

Ruxolitinib: A JAK1 and JAK2 inhibitor for the treatment of myelofibrosis.[4]

Visualization: Generalized Kinase Inhibition by a Pyrazole-Based Inhibitor

Caption: Interaction of a pyrazole-based inhibitor with a kinase active site.

Antimicrobial Agents: A Scaffold for Tackling Resistance

The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. The 1H-pyrazol-1-yl moiety has been incorporated into various compounds with potent antibacterial and antifungal activities.[12][13]

Mechanism of Action: Pyrazole-containing antimicrobials often target essential bacterial enzymes that are distinct from their mammalian counterparts, providing a basis for selective toxicity. One such target is DNA gyrase, a type II topoisomerase that is crucial for bacterial DNA replication.[14][15]

Structure-Activity Relationship of Pyrazole-Based DNA Gyrase Inhibitors:

-

N1-Aryl Substitution: An N1-aryl group is often essential for potent activity, with electron-withdrawing or lipophilic substituents on the aryl ring generally enhancing inhibitory effects.[14]

-

C3- and C5-Substituents: Modifications at these positions can influence both potency and the spectrum of activity against different bacterial species. For instance, bulky substituents at C5 can improve activity against Gram-positive bacteria.[14]

-

Carboxamide/Hydrazide Moiety at C4: A common feature in many pyrazole-based DNA gyrase inhibitors is a carboxamide or hydrazide group at the C4 position, which is believed to interact with key amino acid residues in the enzyme's active site.[14]

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution) [16][17]

This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that inhibits the visible growth of a microorganism.

Materials:

-

Bacterial or fungal strains

-

Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)

-

96-well microtiter plates

-

Test compound dissolved in DMSO

-

Standard antibiotic/antifungal (positive control)

-

Incubator

Procedure:

-

Prepare a serial two-fold dilution of the test compound in the appropriate broth in the wells of a 96-well plate.

-

Prepare a standardized inoculum of the microorganism (e.g., 5 x 10^5 CFU/mL).

-

Add the inoculum to each well containing the test compound, as well as to a growth control well (containing only broth and inoculum) and a sterility control well (containing only broth).

-

Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

-

Determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

Data Presentation: Example MIC Values for a Pyrazole Derivative

| Microorganism | MIC (µg/mL) |

| Staphylococcus aureus | 4 |

| Escherichia coli | 8 |

| Candida albicans | 16 |

Synthetic Strategies for 1H-Pyrazol-1-yl Derivatives

The synthesis of substituted pyrazoles is a well-established area of organic chemistry, with several versatile methods available. The choice of synthetic route often depends on the desired substitution pattern and the availability of starting materials.

Knorr Pyrazole Synthesis

This is a classic and widely used method that involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[18] The reaction typically proceeds via a pyrazoline intermediate, which can then be oxidized to the corresponding pyrazole. The regioselectivity of the reaction is a key consideration and can often be controlled by the reaction conditions and the nature of the substituents on both reactants.

Visualization: Knorr Pyrazole Synthesis Workflow

Caption: General workflow for the Knorr pyrazole synthesis.

Synthesis of Celecoxib: A Practical Application[19][20][21]

The industrial synthesis of Celecoxib often employs a variation of the Knorr synthesis.

Step-by-Step Methodology:

-

Formation of the 1,3-Dione: 4-Methylacetophenone is reacted with ethyl trifluoroacetate in the presence of a strong base (e.g., sodium methoxide) via a Claisen condensation to form 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione.

-

Cyclization: The resulting 1,3-dione is then condensed with 4-sulfamoylphenylhydrazine in a suitable solvent (e.g., ethanol or a biphasic system) with acid catalysis to yield Celecoxib. The reaction is regioselective, with the trifluoromethyl group directing the cyclization to form the desired isomer.

Synthesis of Rimonabant: A Multistep Approach[12][22][23]

Rimonabant, a CB1 receptor antagonist, is another prominent example of a drug featuring the 1H-pyrazol-1-yl scaffold. Its synthesis is more complex and involves several steps.

Step-by-Step Methodology:

-

Dicarbonyl Intermediate Formation: 4-Chloropropiophenone is condensed with diethyl oxalate in the presence of a strong base like lithium hexamethyldisilazide (LiHMDS) to form a diketo ester.

-

Hydrazone Formation and Cyclization: The diketo ester is reacted with 2,4-dichlorophenylhydrazine to form a hydrazone, which then undergoes acid-catalyzed cyclization to form the pyrazole ring with an ester group at the 3-position.

-

Amide Formation: The ester is hydrolyzed to the corresponding carboxylic acid, which is then activated (e.g., with thionyl chloride to form the acid chloride) and reacted with N-aminopiperidine to form the final amide product, Rimonabant.

Clinical Perspectives and Future Directions

The 1H-pyrazol-1-yl moiety continues to be a fertile ground for drug discovery. A significant number of pyrazole-containing compounds are currently in various phases of clinical trials for a wide range of indications, including various cancers, inflammatory diseases, and infectious diseases.[9][19]

The future of pyrazole-based drug design will likely focus on:

-

Multi-target inhibitors: Designing single molecules that can modulate multiple targets within a disease pathway to enhance efficacy and overcome resistance.

-

Covalent inhibitors: Developing pyrazole derivatives that can form a covalent bond with their target, leading to prolonged duration of action and increased potency.

-

Targeted drug delivery: Incorporating pyrazole-containing drugs into novel delivery systems to improve their therapeutic index and reduce off-target effects.

Conclusion

The 1H-pyrazol-1-yl moiety has unequivocally established itself as a privileged scaffold in medicinal chemistry. Its remarkable versatility, favorable physicochemical properties, and proven track record in clinically successful drugs underscore its enduring importance. This technical guide has provided a comprehensive overview of the synthesis, pharmacological applications, and structure-activity relationships of this remarkable heterocyclic core. As our understanding of disease biology deepens, the rational design of novel pyrazole-containing molecules will undoubtedly continue to yield innovative and life-saving therapies. The insights and protocols presented herein are intended to empower researchers and drug development professionals to harness the full potential of this exceptional chemical entity in their quest for the next generation of medicines.

References

-

An Efficient Process for The Synthesis of Anti-Obesity Drug Rimonabant. (n.d.). Semantic Scholar. Retrieved February 14, 2026, from [Link]

-

Synthesis, crystal structure, and activity of pyrazole-based inhibitors of p38 kinase. (2007, November 15). PubMed. Retrieved February 14, 2026, from [Link]

-

Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. (2022). MDPI. Retrieved February 14, 2026, from [Link]

-

An Improved Synthesis of Rimonabant: Anti-Obesity Drug#. (2025, August 7). ResearchGate. Retrieved February 14, 2026, from [Link]

-

"Photo-Rimonabant": Synthesis and Biological Evaluation of Novel Photoswitchable Molecules Derived from Rimonabant Lead to a Highly Selective and Nanomolar "Cis-On" CB1R Antagonist. (n.d.). PubMed. Retrieved February 14, 2026, from [Link]

-

The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. (2023). MDPI. Retrieved February 14, 2026, from [Link]

-

Structure–Activity Relationship Studies of Pyrazolo[3,4-d]pyrimidine Derivatives Leading to the Discovery of a Novel Multikinase Inhibitor That Potently Inhibits FLT3 and VEGFR2 and Evaluation of Its Activity against Acute Myeloid Leukemia in Vitro and in Vivo. (2015). ACS Publications. Retrieved February 14, 2026, from [Link]

-

COX2 Inhibitor Screening Assay Kit. (n.d.). BPS Bioscience. Retrieved February 14, 2026, from [Link]

-

Structures of pyrazole-based ITK inhibitors and their Ki values. (n.d.). ResearchGate. Retrieved February 14, 2026, from [Link]

-

Synthesis, Structure and Antibacterial Activity of Potent DNA Gyrase Inhibitors: N′-Benzoyl-3-(4-Bromophenyl)-1H-Pyrazole-5-Carbohydrazide Derivatives. (2014). PubMed. Retrieved February 14, 2026, from [Link]

-

Ionic Liquid-assisted Synthesis of Celexocib Using Tris-(2-hydroxyethyl) Ammonium Acetate as an Efficient and Reusable Catalyst. (2017). PubMed. Retrieved February 14, 2026, from [Link]

-

A Greener Synthesis of the Nonsteroidal Anti-inflammatory Drug Celecoxib. (2026, January 23). ACS Publications. Retrieved February 14, 2026, from [Link]

- US7919633B2 - Process for preparation of celecoxib. (n.d.). Google Patents.

-

Bioassay Development for Identification of Cyclooxygenase-2 Inhibitors of Natural Origin. (2002). DiVA. Retrieved February 14, 2026, from [Link]

-

Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (2022). Royal Society of Chemistry. Retrieved February 14, 2026, from [Link]

- CN102206182B - Method for synthesizing Rimonabant hydrochloride. (n.d.). Google Patents.

-

Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023). PubMed. Retrieved February 14, 2026, from [Link]

-

Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents. (2015). PubMed. Retrieved February 14, 2026, from [Link]

-

Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. (2011). PubMed. Retrieved February 14, 2026, from [Link]

-

Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (n.d.). RSC Publishing. Retrieved February 14, 2026, from [Link]

-

Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode. (2023, March 10). PubMed. Retrieved February 14, 2026, from [Link]

-

Synthesis and Antimicrobial Evaluation of Some Pyrazole Derivatives. (2012). MDPI. Retrieved February 14, 2026, from [Link]

-

Synthesis, and antibacterial activity of novel 4,5-dihydro-1 H -pyrazole derivatives as DNA gyrase inhibitors. (2013, November 8). Royal Society of Chemistry. Retrieved February 14, 2026, from [Link]

-

A review of recent advances in anticancer activity and SAR of pyrazole derivatives. (n.d.). PubMed. Retrieved February 14, 2026, from [Link]

-

1,3,5-Trisubstituted-1H-Pyrazole Derivatives as New Antimicrobial Agents. (2018). TSI Journals. Retrieved February 14, 2026, from [Link]

-

Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. (2017). PubMed. Retrieved February 14, 2026, from [Link]

-

Synthesis, characterization and antimicrobial activity of pyrazole derivatives. (2025, September 3). CSIR-NIScPR. Retrieved February 14, 2026, from [Link]

-

Pyrazoles as anticancer agents: Recent advances. (2023). SRR Publications. Retrieved February 14, 2026, from [Link]

-

Recent Progress in Anticancer Agents Incorporating Pyrazole Scaff... (2022, January 1). Ingenta Connect. Retrieved February 14, 2026, from [Link]

-

Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (2022). MDPI. Retrieved February 14, 2026, from [Link]

Sources

- 1. bpsbioscience.com [bpsbioscience.com]